Tert-butyl 2-methoxybenzylcarbamate

Vue d'ensemble

Description

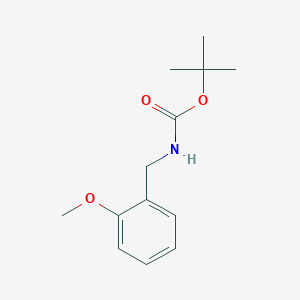

Tert-butyl 2-methoxybenzylcarbamate is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . The compound has the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methoxybenzylcarbamate typically involves the reaction of 2-methoxybenzylamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility .

Analyse Des Réactions Chimiques

Types of Reactions: Tert-butyl 2-methoxybenzylcarbamate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-methoxybenzylamine and tert-butyl alcohol.

Oxidation: It can be oxidized to form corresponding carbamates or amides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Trifluoroacetic acid or hydrochloric acid for acidic hydrolysis; sodium hydroxide for basic hydrolysis.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

Hydrolysis: 2-methoxybenzylamine and tert-butyl alcohol.

Oxidation: Corresponding carbamates or amides.

Substitution: Various substituted carbamates depending on the nucleophile used.

Applications De Recherche Scientifique

Tert-butyl 2-methoxybenzylcarbamate has several applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the development of drugs and therapeutic agents.

Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mécanisme D'action

The mechanism of action of tert-butyl 2-methoxybenzylcarbamate involves its role as a protecting group. The compound forms a stable carbamate linkage with amines, preventing them from participating in unwanted side reactions. The protecting group can be removed under mild acidic or basic conditions, regenerating the free amine . This stability and ease of removal make it a valuable tool in multi-step organic synthesis .

Comparaison Avec Des Composés Similaires

- Tert-butyl carbamate

- Benzyl carbamate

- Fluorenylmethoxycarbonyl (FMoc) carbamate

- Carboxybenzyl (CBz) carbamate

Comparison: Tert-butyl 2-methoxybenzylcarbamate is unique due to its combination of the tert-butyl and 2-methoxybenzyl groups, which provide both stability and ease of removal under mild conditions. Compared to other carbamates, it offers a balance of protecting group stability and compatibility with various reaction conditions .

Activité Biologique

Tert-butyl 2-methoxybenzylcarbamate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacological research. This article delves into its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 249.28 g/mol. The compound features a tert-butyl group, a methoxy group, and a benzyl carbamate moiety, which contribute to its unique chemical properties and interactions with biological systems.

This compound's biological activity is largely attributed to its structural components, which facilitate interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. This inhibition can influence metabolic pathways and cellular functions.

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various pathogens, potentially due to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Anticancer Activity : Preliminary research suggests that the compound may possess anticancer properties, possibly by inducing apoptosis in cancer cells or inhibiting tumor growth through various signaling pathways.

Case Studies

- Antimicrobial Activity : A study evaluated the effectiveness of this compound against several bacterial strains. The results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.

- Anticancer Effects : In vitro studies demonstrated that the compound could induce apoptosis in human cancer cell lines. The mechanism appeared to involve the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential for cancer therapy .

- Enzyme Interaction Studies : Research focused on the binding affinity of this compound to specific enzymes revealed that it could effectively inhibit enzyme activity at low concentrations. This was particularly noted in studies involving cyclooxygenase (COX) enzymes, where it exhibited competitive inhibition .

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition against bacteria | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Competitive inhibition of COX enzymes |

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can enhance its pharmacological properties, making it a candidate for further drug development.

Potential Therapeutic Applications

- Antibiotic Development : Given its antimicrobial properties, there is potential for developing new antibiotics based on this compound.

- Cancer Therapeutics : Its ability to induce apoptosis in cancer cells suggests avenues for developing targeted cancer therapies.

Propriétés

IUPAC Name |

tert-butyl N-[(2-methoxyphenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)14-9-10-7-5-6-8-11(10)16-4/h5-8H,9H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVULKMCLYGSULP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.